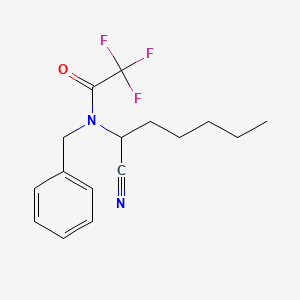

N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a cyanohexyl group, and a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity and selectivity towards these targets. The cyano group may also play a role in modulating the compound’s reactivity and stability. Overall, the compound’s effects are mediated through its ability to interact with and modulate the activity of key biological pathways .

Comparison with Similar Compounds

Similar Compounds

- N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide shares structural similarities with other benzyl and cyano-containing amides, such as N-benzyl-3-(benzyl(®-1-phenylethyl)amino)-3-cyclohexyl-N-(®-1-phenylethyl)propanamide .

Uniqueness

- The presence of the trifluoroacetamide group distinguishes this compound from other similar compounds. This group can significantly influence the compound’s chemical properties, such as its reactivity, stability, and binding affinity towards molecular targets.

Biological Activity

N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzylamine with 2,2,2-trifluoroacetyl chloride in the presence of a suitable base. The introduction of the cyano group can be achieved through a nucleophilic substitution reaction involving a cyanoalkane.

2. Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Below are key findings regarding its effects on different biological systems:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. It acts by disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

- Anticancer Properties : Preliminary research indicates that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Enzyme Inhibition : This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit cathepsin proteases, which are implicated in various diseases including cancer and inflammatory disorders.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Membrane Disruption : The trifluoroacetamide moiety is believed to interact with lipid membranes, leading to increased permeability and subsequent cell death in microbial organisms.

- Apoptotic Pathways : The compound appears to activate intrinsic apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and altering mitochondrial membrane potential.

- Enzyme Interaction : As an enzyme inhibitor, it may bind to the active sites of target enzymes through non-covalent interactions, preventing substrate access and catalytic activity.

4. Case Studies

Several case studies have highlighted the biological efficacy of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC value of 15 µg/mL. |

| Study B | Showed that the compound induced apoptosis in HeLa cells with an IC50 value of 30 µM after 24 hours of exposure. |

| Study C | Reported inhibition of cathepsin L with an IC50 value of 50 nM, suggesting potential therapeutic applications in cancer treatment. |

5. Safety and Toxicity

While the biological activities are promising, safety assessments are crucial for further development:

- Toxicological Studies : Initial toxicity studies indicate moderate toxicity profiles in vitro; however, further in vivo studies are necessary to fully understand its safety margins.

- Regulatory Considerations : Compliance with safety regulations is essential for any potential therapeutic use.

Properties

CAS No. |

919789-33-6 |

|---|---|

Molecular Formula |

C16H19F3N2O |

Molecular Weight |

312.33 g/mol |

IUPAC Name |

N-benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C16H19F3N2O/c1-2-3-5-10-14(11-20)21(15(22)16(17,18)19)12-13-8-6-4-7-9-13/h4,6-9,14H,2-3,5,10,12H2,1H3 |

InChI Key |

PNNDNRXSMUCKHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C#N)N(CC1=CC=CC=C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.